molecular formula C36H47BNa B1144018 Sodiumtetrakis(4-isopropylphenyl)borate CAS No. 1245187-43-2

Sodiumtetrakis(4-isopropylphenyl)borate

Cat. No.: B1144018
CAS No.: 1245187-43-2
M. Wt: 513.55915
Attention: For research use only. Not for human or veterinary use.
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Description

Sodiumtetrakis(4-isopropylphenyl)borate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of four isopropylphenyl groups attached to a central boron atom, with sodium as the counterion. It is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium tetrakis(4-isopropylphenyl)borate typically involves the reaction of sodium borohydride with 4-isopropylphenylboronic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: On an industrial scale, the production of sodium tetrakis(4-isopropylphenyl)borate follows similar principles but is optimized for larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored, and the product is purified using advanced techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Sodiumtetrakis(4-isopropylphenyl)borate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the isopropylphenyl groups are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form boronic acids or borate esters.

    Reduction Reactions: It can be reduced to form borohydrides or other boron-containing compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and alkoxides, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: The major products are substituted borates with different functional groups.

    Oxidation Reactions: The major products are boronic acids or borate esters.

    Reduction Reactions: The major products are borohydrides or other reduced boron compounds.

Scientific Research Applications

Sodiumtetrakis(4-isopropylphenyl)borate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: It is employed in the study of boron-containing compounds’ interactions with biological molecules.

    Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of sodium tetrakis(4-isopropylphenyl)borate involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with nucleophiles and electrophiles to facilitate bond formation and cleavage.

Comparison with Similar Compounds

  • Sodium tetrakis(4-fluorophenyl)borate
  • Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
  • Lithium tetrakis(pentafluorophenyl)borate

Comparison:

  • Sodiumtetrakis(4-isopropylphenyl)borate is unique due to the presence of isopropyl groups, which provide steric hindrance and influence its reactivity compared to other tetrakis(phenyl)borates.
  • Sodium tetrakis(4-fluorophenyl)borate has fluorine atoms that increase its electron-withdrawing capability, making it more reactive in certain conditions.
  • Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate has trifluoromethyl groups that enhance its stability and reactivity in different chemical environments.
  • Lithium tetrakis(pentafluorophenyl)borate is known for its high stability and is often used in applications requiring robust borate compounds.

Properties

CAS No.

1245187-43-2

Molecular Formula

C36H47BNa

Molecular Weight

513.55915

Synonyms

Borate(1-), tetrakis[4-(1-Methylethyl)phenyl]-,sodiuM (1:1)

Origin of Product

United States

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